molecular formula C30H38N4O3 B11655697 N-(3,5-dimethylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinyl}acetamide

N-(3,5-dimethylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinyl}acetamide

Cat. No.: B11655697
M. Wt: 502.6 g/mol
InChI Key: HXEOSYDNVNQTGW-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide is a complex organic compound with a unique structure that includes a piperazine ring, a cyclohexylidene group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide stands out due to its complex structure, which includes multiple functional groups and aromatic rings

Properties

Molecular Formula

C30H38N4O3

Molecular Weight

502.6 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[4-[2-[[2-hydroxy-4-(4-methylphenyl)-6-oxocyclohexen-1-yl]methylideneamino]ethyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C30H38N4O3/c1-21-4-6-24(7-5-21)25-17-28(35)27(29(36)18-25)19-31-8-9-33-10-12-34(13-11-33)20-30(37)32-26-15-22(2)14-23(3)16-26/h4-7,14-16,19,25,35H,8-13,17-18,20H2,1-3H3,(H,32,37)

InChI Key

HXEOSYDNVNQTGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCN3CCN(CC3)CC(=O)NC4=CC(=CC(=C4)C)C)O

Origin of Product

United States

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